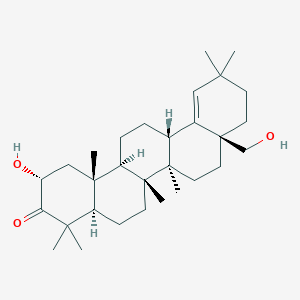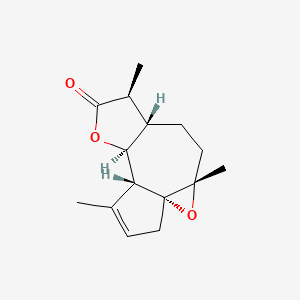
Arborescin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arborescin is an organic heterotetracyclic compound and guaianolide sesquiterpene lactone that is arglabin in which the exocyclic double bond has been reduced to a single bond. It is found in Artemesia adamsii. It has a role as a metabolite. It is a gamma-lactone, an epoxide, an organic heterotetracyclic compound and a sesquiterpene lactone. It derives from an arglabin.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Arborescin, a compound isolated from Artemisia gorgonum, shows promising antitumor activity. In vitro studies have demonstrated its significant cytotoxic effects on various cancer cell lines, including neuroblastoma and hepatocarcinoma. Its ability to reduce tumor cell viability, particularly at higher concentrations, suggests potential applications in cancer therapy (Martins et al., 2014).
Chemical Studies and Potential Applications
Chemical studies of Artemisia austriaca have identified arborescin as one of the primary sesquiterpene lactones. This compound, along with others like austricin and artausin, has been isolated and characterized. These findings contribute to understanding the chemical makeup of Artemisia species and open doors for further research into potential medicinal applications, including lipid-lowering, antioxidant, and antiparasitic uses (Adekenov, 2021).
Cytotoxicity and Cell Viability
Arborescin has been evaluated for its cytotoxicity in various studies. It shows differential effects on cancer cell lines, exhibiting cell line-dependent selectivity. This indicates its potential utility in developing targeted cancer therapies. The synthesis and biological evaluation of arglabin derivatives, including arborescin, provide insights into the compound's cytotoxic properties and its mechanism of action against tumor cells (Csuk et al., 2012).
Antiproliferative Activity
Arborescin and its derivatives have been studied for their antiproliferative activity against human tumor cell lines. These studies contribute to the understanding of its potential as an anticancer agent, particularly in disrupting the proliferative state of cancer cells and inhibiting the activity of key enzymes like topoisomerases (Santos et al., 2009).
Eigenschaften
CAS-Nummer |
6831-14-7 |
|---|---|
Produktname |
Arborescin |
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(1R,3S,6S,7S,10S,11R)-3,7,12-trimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,9-12H,5-7H2,1-3H3/t9-,10-,11+,12-,14-,15+/m0/s1 |
InChI-Schlüssel |
CBRKCJOSZHRKFH-UVGOUCATSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@@]4(O3)CC=C([C@@H]4[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C |
Kanonische SMILES |
CC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C |
Andere CAS-Nummern |
6831-14-7 |
Synonyme |
arborescin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



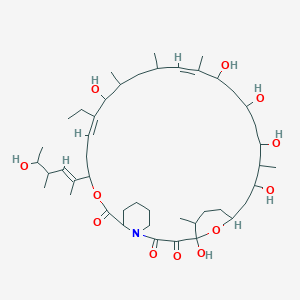

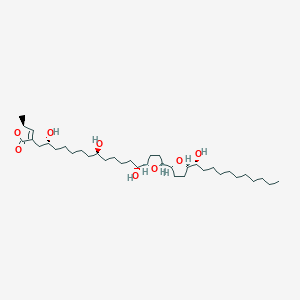
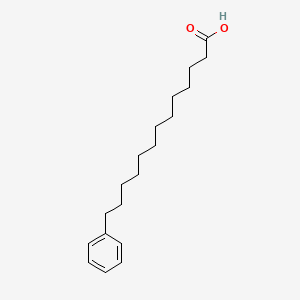
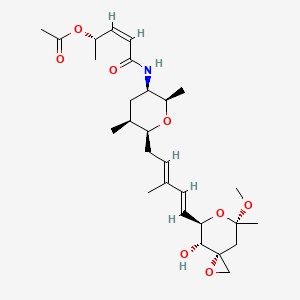

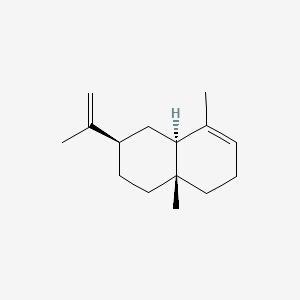
![(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenoxy]phenyl]propanoic acid](/img/structure/B1247523.png)
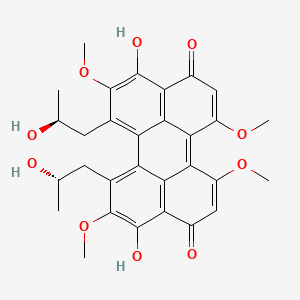

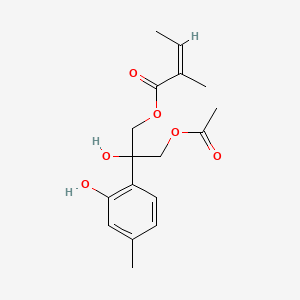
![(1S,2R,4R,6S,7S,8R)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one](/img/structure/B1247531.png)

